
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring attached to a pyridine ring through a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a suitable boric acid ester to form a pyridine-boron complex. Finally, the complex is treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons .
Scientific Research Applications
(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Pyridine-4-boronic acid pinacol ester: Used in similar applications, particularly in Suzuki-Miyaura coupling reactions.
2-Aminopyridine-4-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring through a boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H8BN3O2 |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
(2-pyrimidin-5-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-1-2-13-9(3-8)7-4-11-6-12-5-7/h1-6,14-15H |
InChI Key |
MDFDWJRYAMQIFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CN=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


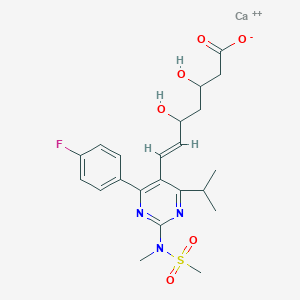
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)

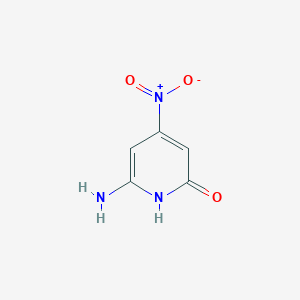

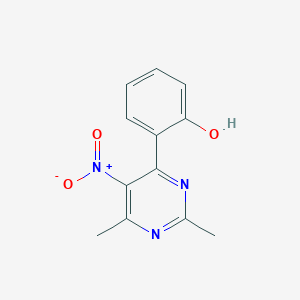
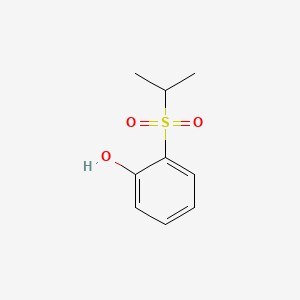
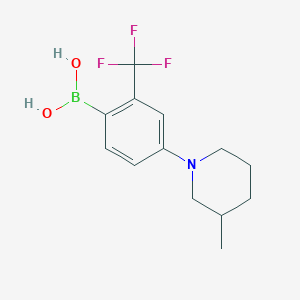
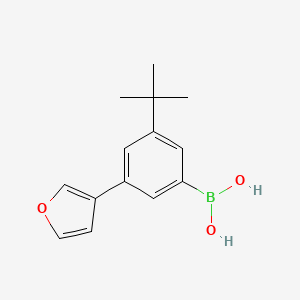
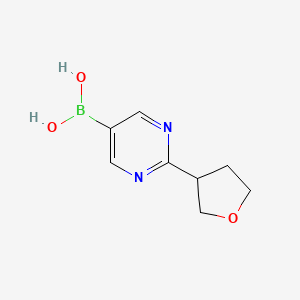
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
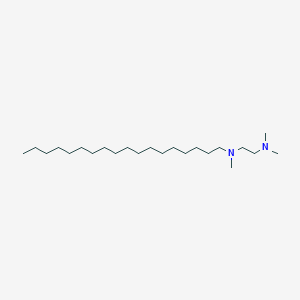

![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
